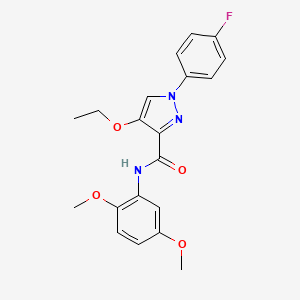

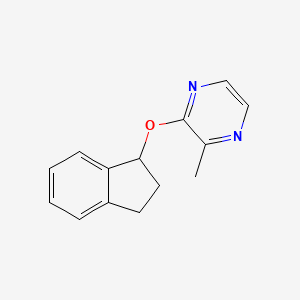

![molecular formula C19H26N2O2 B2642667 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide CAS No. 688353-03-9](/img/structure/B2642667.png)

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide, also known as DMQEEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

The compound and its derivatives have been explored for potential antiviral properties. Elzahabi (2017) synthesized various novel quinoxaline compounds, including derivatives of the compound , and tested them for antiviral activity against viruses such as HCV, HBV, HSV-1, and HCMV. Two of these compounds demonstrated potent activity against HCMV, with lower IC50 values compared to the control drug, ganciclovir, and exhibited low cytotoxicity, indicating high selectivity (Elzahabi, 2017).

Fluorescent Chemosensor for Zn2+

Kim et al. (2016) developed a "off-on fluorescence type" chemosensor using a derivative of the compound, which showed a significant fluorescence enhancement in the presence of Zn2+ in aqueous solutions. The chemosensor could detect and quantify Zn2+ in water samples, distinguishing it from Cd2+. The binding properties with Zn2+ ions were investigated using various techniques, indicating its potential utility in detecting Zn2+ in environmental and biological samples (Kim et al., 2016).

Cytotoxic Activity in Cancer Research

In the context of cancer research, Deady et al. (2003) studied carboxamide derivatives of benzo[b][1,6]naphthyridines, including derivatives of the compound in focus, for their growth inhibitory properties against various cancer cell lines. The compounds exhibited potent cytotoxicity, with some showing IC50 values less than 10 nM. The efficacy of these compounds was also tested in vivo against colon tumors in mice, showing promising results (Deady et al., 2003).

Corrosion Inhibition

Zarrouk et al. (2014) investigated the potential of quinoxaline compounds as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations were performed to determine the relationship between molecular structure and inhibition efficiency. The study found a consistency between theoretical results and experimental data, suggesting the applicability of these compounds in corrosion inhibition (Zarrouk et al., 2014).

Antibacterial Applications

In the field of antibacterial research, Dizman et al. (2005) synthesized a novel methacrylate monomer containing a quinolone moiety and investigated its antibacterial activities against Staphylococcus aureus and Escherichia coli. The study found excellent antibacterial activities of the synthesized monomer, homopolymer, and copolymer against these bacteria (Dizman et al., 2005).

Eigenschaften

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-5-14(6-2)18(22)20-8-7-15-11-16-9-12(3)13(4)10-17(16)21-19(15)23/h9-11,14H,5-8H2,1-4H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZSKFCASGUTAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2642592.png)

![1-Prop-2-enoyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]piperidine-4-carboxamide](/img/structure/B2642597.png)

![N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2642602.png)

![4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2642604.png)

![tert-Butyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B2642605.png)

![N-(3-fluoro-4-methoxybenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2642606.png)

![3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2642607.png)